Lycopene

Description

Properties

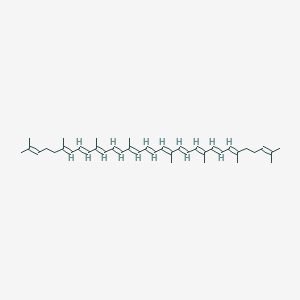

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-GYZMGTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | lycopene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lycopene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046593 | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-65-8 | |

| Record name | Lycopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Psi,psi-carotene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCOPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Lycopene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a lipophilic carotenoid, is a tetraterpene synthesized by plants and microorganisms, renowned for its striking deep-red color and potent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights crucial for its application in research, particularly in the pharmaceutical and nutraceutical industries. The document details its chemical structure, solubility, stability, and spectral characteristics, supported by structured data tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the extraction, purification, and quantification of this compound and visualizes its key biological signaling pathways and antioxidant mechanisms using Graphviz diagrams. This guide is intended to be an in-depth resource for scientists and professionals engaged in the study and development of this compound-based products.

Chemical and Physical Properties

This compound is an acyclic isomer of β-carotene, characterized by a long chain of 40 carbon atoms with 11 conjugated and 2 non-conjugated double bonds.[3][4] This extensive system of conjugated double bonds is the chromophore responsible for its vibrant red color and its significant antioxidant activity.[1][5] The all-trans isomer is the most predominant and stable form found in nature, particularly in ripe tomatoes and tomato-based products.[2][3][6]

Table 1: Core Physicochemical Identifiers of this compound

| Property | Value | References |

| Chemical Formula | C₄₀H₅₆ | [1][6] |

| Molecular Weight | 536.87 g/mol | [6][7][8][9] |

| Appearance | Deep red solid/needles | [1] |

| Melting Point | 172-177 °C | [1][3][7][8][10] |

| CAS Number | 502-65-8 | [6] |

Solubility Profile

This compound's long hydrocarbon chain renders it highly lipophilic and practically insoluble in water.[1][11] Its solubility is significantly influenced by the polarity of the solvent and the isomeric form of the this compound molecule. Cis-isomers of this compound exhibit considerably higher solubility in organic solvents compared to the all-trans form.[12]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | References |

| Water | Insoluble | [1][6][11] |

| Methanol | Nearly insoluble | [6][11] |

| Ethanol (B145695) | Nearly insoluble (0.6 mg/mL for all-E) | [6][11][12] |

| Hexane (B92381) | 1 g/L (14 °C) | [1] |

| Chloroform | Freely soluble | [6] |

| Carbon Disulfide | Soluble | [1] |

| Tetrahydrofuran (B95107) (THF) | Freely soluble | [6] |

| Ether | Sparingly soluble | [6] |

| Vegetable Oil | Sparingly soluble | [6] |

| Acetone (B3395972) | Soluble (42.7 mg/mL for all-E) | [12] |

| Ethyl Acetate | Soluble (145.3 mg/mL for all-E) | [12] |

Stability and Degradation

The stability of this compound is a critical factor in its extraction, processing, and formulation. It is susceptible to degradation by heat, light, and oxygen, which can lead to both isomerization and oxidation.[13][14][15]

-

Isomerization: Exposure to heat and light can induce the conversion of the all-trans isomer to various cis-isomers.[1][2][13] While this can increase solubility, it may also alter biological activity. The stability of different isomers follows the general trend: 5-cis ≥ all-trans ≥ 9-cis ≥ 13-cis > 15-cis > 7-cis > 11-cis.[1][3]

-

Oxidation: The presence of oxygen can lead to the oxidative cleavage of the this compound molecule, resulting in a loss of color and the formation of off-flavor compounds.[13][15][16] This process is accelerated by heat and light.[13] The addition of antioxidants like butylated hydroxytoluene (BHT) can help mitigate oxidative degradation.[17]

Spectral Properties

The extended π-electron system in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum of all-trans-lycopene in hexane typically exhibits three characteristic peaks.

Table 3: UV-Vis Absorption Maxima of All-trans-Lycopene in Hexane

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | References |

| ~444-446 nm | - | [10][18][19] |

| ~470-472 nm | 186 x 10³ L mol⁻¹ cm⁻¹ | [10][18][19][20] |

| ~503-505 nm | - | [10][18][19] |

Biological Activity and Signaling Pathways

This compound is a potent antioxidant, primarily through its ability to quench singlet oxygen and scavenge free radicals.[21][22][23] Its antioxidant mechanism involves radical addition, electron transfer, and allylic hydrogen abstraction.[5] Beyond its direct antioxidant effects, this compound can modulate various cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer progression.[21][24][25]

Caption: this compound's primary antioxidant defense mechanisms against reactive oxygen species.

This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[26][24] This action is mediated through the reduction of reactive oxygen species (ROS), which are known activators of the NF-κB signaling cascade.[25][27]

Caption: this compound's inhibitory effect on the ROS-mediated NF-κB signaling pathway.

Experimental Protocols

Extraction of this compound from Tomato Products

This protocol describes a common solvent extraction method for obtaining this compound from tomato paste.

Materials:

-

Tomato paste

-

Acetone

-

Hexane

-

Ethanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Homogenizer (e.g., Ultra-Turrax)

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Weigh approximately 1 gram of tomato paste into a beaker.

-

Add 20 mL of an extraction buffer consisting of hexane, acetone, and ethanol in a 2:1:1 ratio.[27]

-

Homogenize the mixture for 1 minute on ice.[27]

-

Filter the homogenate and transfer the filtrate to a separatory funnel.

-

Add 50 mL of a saturated NaCl solution to the separatory funnel and mix gently to facilitate phase separation.[27]

-

Allow the layers to separate. The upper, colored hexane layer contains the this compound.

-

Collect the upper hexane layer and wash it with distilled water to remove residual acetone and other water-soluble impurities.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

-

Redissolve the extract in a known volume of hexane for quantification.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from a crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Alumina (activated) or Silica gel 60

-

Hexane

-

Acetone

-

Glass chromatography column

-

Cotton or glass wool

-

Collection flasks

Procedure:

-

Prepare a slurry of the stationary phase (e.g., alumina) in hexane.

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Place a small plug of cotton or glass wool at the bottom of the column.

-

Allow the hexane to drain until it is just above the level of the stationary phase.

-

Concentrate the crude this compound extract and dissolve it in a minimal amount of hexane.

-

Carefully load the concentrated sample onto the top of the column.

-

Elute the column with hexane. A yellow band of β-carotene will typically elute first.[2]

-

Collect the β-carotene fraction.

-

Switch the mobile phase to a mixture of 10-20% acetone in hexane to elute the more polar this compound.[2][28]

-

A distinct red band of this compound will move down the column.

-

Collect the red fraction containing the purified this compound.

-

Evaporate the solvent to obtain the purified this compound.

Quantification of this compound by UV-Vis Spectrophotometry

This protocol provides a straightforward method for quantifying this compound using its characteristic light absorption.

Materials:

-

Purified this compound solution in hexane

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Hexane (for blank)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength to the absorption maximum of this compound, typically around 472 nm or 503 nm in hexane.[23][29]

-

Use hexane to zero the absorbance of the spectrophotometer (blank).

-

Dilute the this compound solution with hexane to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).

-

Measure the absorbance of the diluted this compound solution.

-

Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (1.86 x 10⁵ L mol⁻¹ cm⁻¹ at 472 nm in hexane), b is the path length of the cuvette (1 cm), and c is the concentration in mol/L.[20]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method for the separation and quantification of this compound isomers.

Materials:

-

This compound extract or standard

-

HPLC-grade solvents (e.g., methanol, tetrahydrofuran (THF), acetonitrile, isopropanol)

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

C18 or C30 reversed-phase column

Procedure:

-

Prepare the mobile phase. A common mobile phase for this compound analysis is a mixture of methanol, THF, and water, or acetonitrile, methanol, and THF.[12][14] An example is acetonitrile:methanol:tetrahydrofuran (70:25:5, v/v). Degas the mobile phase before use.

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Prepare the sample by dissolving the this compound extract in the mobile phase or a suitable solvent like THF and filtering it through a 0.45 µm syringe filter.

-

Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.

-

Record the chromatogram. The retention time for all-trans-lycopene will vary depending on the specific column and mobile phase used.

-

For quantification, prepare a calibration curve using this compound standards of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: A typical experimental workflow for the extraction, purification, and analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, underscoring its lipophilic nature, specific solubility profile, and susceptibility to environmental factors. The presented data and experimental protocols offer a foundational resource for researchers and professionals in drug development, facilitating a deeper understanding and more effective utilization of this potent antioxidant. The visualization of its interaction with the NF-κB signaling pathway highlights a key mechanism of its biological activity, paving the way for further investigation into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. Standardization of solvent extraction process for this compound extraction from tomato pomace - MedCrave online [medcraveonline.com]

- 4. ijalsr.org [ijalsr.org]

- 5. A simple method for the isolation of this compound from Lycopersicon esculentum [scielo.org.mx]

- 6. The Importance of Antioxidant Activity for the Health-Promoting Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction Process, Separation and Identification of this compound in this compound. [plantextractwholesale.com]

- 8. Modeling the mechanism of action of this compound as a hydroxyl radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Optimal Procedure to Extract this compound [bestextractionmachine.com]

- 12. ijfmr.com [ijfmr.com]

- 13. Modeling the mechanism of action of this compound as a hydroxyl radical scavenger [ouci.dntb.gov.ua]

- 14. Optimizing Analytical Methods to Determine this compound Levels in Syrian Tomatoes from Various Regions [arccjournals.com]

- 15. v2.pjsir.org [v2.pjsir.org]

- 16. researchgate.net [researchgate.net]

- 17. ebm-journal.org [ebm-journal.org]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Improving the Stability of this compound from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. asrjetsjournal.org [asrjetsjournal.org]

- 23. Multifaceted Effects of this compound: A Boulevard to the Multitarget-Based Treatment for Cancer [mdpi.com]

- 24. brieflands.com [brieflands.com]

- 25. researchgate.net [researchgate.net]

- 26. This compound Inhibits Reactive Oxygen Species-Mediated NF-κB Signaling and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scribd.com [scribd.com]

- 28. researchgate.net [researchgate.net]

- 29. asianpubs.org [asianpubs.org]

The intricate Machinery of Lycopene Production in Tomatoes: A Technical Guide

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the lycopene biosynthesis pathway in tomatoes has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of the molecular and genetic underpinnings of this compound production, a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries.

The guide meticulously outlines the enzymatic steps and genetic regulation that govern the synthesis of this compound, the carotenoid pigment responsible for the characteristic red color of ripe tomatoes. It provides a detailed examination of the key genes and enzymes involved in the pathway, including phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), which together orchestrate the conversion of geranylgeranyl pyrophosphate to all-trans-lycopene.[1][2][3][4][5]

Furthermore, the document delves into the complex regulatory networks that control this compound accumulation. This includes the pivotal role of transcription factors such as RIPENING-INHIBITOR (RIN), which directly activates the expression of key biosynthetic genes like PSY1.[1] The influence of environmental factors, such as light and temperature, and hormonal signals, including ethylene (B1197577) and jasmonates, on the modulation of this pathway is also thoroughly discussed.[2][6]

Recognizing the importance of empirical data, this guide summarizes quantitative findings on this compound and β-carotene content across various tomato genotypes and experimental conditions. These data are presented in clearly structured tables to facilitate comparative analysis. Additionally, detailed experimental protocols for the extraction and quantification of this compound are provided, offering researchers practical methodologies for their own investigations.

To enhance comprehension, the whitepaper incorporates mandatory visualizations. Diagrams of the core biosynthetic pathway, its intricate regulatory mechanisms, and a typical experimental workflow for this compound quantification have been generated using the Graphviz DOT language, adhering to strict specifications for clarity and color contrast.

This technical guide is intended to be a valuable asset for those seeking to understand and manipulate the this compound biosynthesis pathway in tomatoes, whether for crop improvement, the development of functional foods, or the exploration of its therapeutic potential.

Core this compound Biosynthesis Pathway

The biosynthesis of this compound in tomatoes is a plastid-localized pathway that begins with the isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP).[2][3] The pathway is a segment of the broader carotenoid biosynthesis network.

The initial committed step is the head-to-head condensation of two molecules of GGPP to form the colorless 15-cis-phytoene (B30313).[3] This reaction is catalyzed by the enzyme phytoene synthase (PSY) , with the fruit-specific isoform, PSY1 , being the rate-limiting enzyme during ripening.[1][6][7]

Subsequently, a series of desaturation and isomerization reactions convert 15-cis-phytoene into the all-trans-lycopene. Phytoene desaturase (PDS) introduces two double bonds, followed by ζ-carotene desaturase (ZDS) which adds two more.[1][6] The isomerization from cis to trans configurations is mediated by ζ-carotene isomerase (ZISO) and carotenoid isomerase (CRTISO) .[1][4] The loss of function of CRTISO leads to the accumulation of the cis-form of this compound, prothis compound.[6]

The pathway can then branch, with the cyclization of this compound by This compound β-cyclase (LCY-B) and This compound ε-cyclase (LCY-E) leading to the production of β-carotene and α-carotene, respectively.[1][3][8] The downregulation of these cyclases is crucial for the accumulation of this compound in ripe tomatoes.[6][8]

References

- 1. Frontiers | Functional phytochemicals in tomatoes: biosynthesis, gene regulation, and human health implications [frontiersin.org]

- 2. Ethylene independent induction of this compound biosynthesis in tomato fruits by jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is Enriched in Tomato Fruit by CRISPR/Cas9-Mediated Multiplex Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissection of Tomato this compound Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ffhdj.com [ffhdj.com]

- 7. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]

- 8. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for this compound epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

Lycopene's Antioxidant Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a lipophilic carotenoid abundant in tomatoes and other red fruits, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound mitigates oxidative stress. We will delve into its direct scavenging of reactive oxygen species (ROS), its exceptional ability to quench singlet oxygen, and its indirect antioxidant effects via the modulation of critical cellular signaling pathways, primarily the Nrf2-ARE pathway. This document synthesizes quantitative data on this compound's antioxidant capacity, details key experimental protocols for its evaluation, and presents visual diagrams of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Antioxidant Action

This compound's antioxidant prowess stems from its unique chemical structure, characterized by a long chain of eleven conjugated double bonds. This structural feature enables it to efficiently neutralize free radicals and dissipate energy from excited molecules.[1]

Direct Free Radical Scavenging

This compound is a formidable scavenger of various reactive oxygen species, including peroxyl radicals, hydroxyl radicals, and nitrogen dioxide.[2] The scavenging mechanism involves three primary reactions:

-

Radical Adduct Formation: this compound can directly add to a free radical, forming a stable this compound-radical adduct.[3]

-

Electron Transfer: this compound can donate an electron to a free radical, thereby neutralizing it.[3]

-

Allylic Hydrogen Abstraction: A hydrogen atom from an allylic position on the this compound molecule can be abstracted by a free radical.[3]

The predominant mechanism is influenced by the type of free radical, the surrounding microenvironment, and the physical state of the this compound molecule.[3]

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can inflict significant damage to cellular components, particularly lipids. This compound is exceptionally proficient at quenching singlet oxygen, a process that primarily occurs through physical quenching. In this mechanism, the excited singlet oxygen transfers its energy to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.[4] This process is highly efficient, with this compound exhibiting one of the highest known rate constants for singlet oxygen quenching among biological molecules.[1]

Indirect Antioxidant Effects: Induction of Endogenous Antioxidant Enzymes

Beyond its direct scavenging activities, this compound exerts a significant indirect antioxidant effect by upregulating the expression of endogenous antioxidant enzymes. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][5]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of various antioxidant and detoxification genes.[5] This binding event initiates the transcription of a suite of protective enzymes, including:

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[2]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[2]

-

Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

By augmenting the cellular antioxidant arsenal, this compound enhances the intrinsic defense mechanisms against oxidative insults.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key quantitative data.

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) | Source |

| DPPH Radical Scavenging | 4.57 ± 0.23 | Vitamin C | 9.82 ± 0.42 | [2] |

| Hydrogen Peroxide Scavenging | 47.662 | Ascorbic Acid | Not specified in source | [7] |

| Nitric Oxide Radical Scavenging | 57.879 | Ascorbic Acid | 53.568 | [7] |

Table 1: In Vitro Radical Scavenging Activity of this compound.

| Parameter | Value | Comparison Compounds | Quenching Rate Constants of Comparison Compounds (M⁻¹s⁻¹) | Source |

| Singlet Oxygen Quenching Rate Constant (k_q) | 31 x 10⁹ M⁻¹s⁻¹ | β-carotene | 14 x 10⁹ | [1] |

| α-tocopherol | 0.3 x 10⁹ | [1] |

Table 2: Singlet Oxygen Quenching Rate Constant of this compound.

| Enzyme | Effect of this compound Treatment | Model System | Source |

| Superoxide Dismutase (SOD) | Increased activity | Diabetic rats | [2] |

| Catalase (CAT) | Increased activity | Diabetic rats | [2] |

| Glutathione Peroxidase (GPx) | Increased activity | Diabetic rats | [2] |

| Glutathione S-transferase (GST) | Increased activity | Diabetic rats | [2] |

Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity.

Signaling Pathways and Experimental Workflows

Nrf2-ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2-ARE pathway by this compound, leading to the expression of antioxidant enzymes.

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

General Experimental Workflow for Assessing Antioxidant Activity

The diagram below outlines a typical experimental workflow for evaluating the antioxidant properties of this compound.

Caption: Experimental workflow for evaluating this compound's antioxidant activity.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (analytical grade)

-

This compound standard/extract

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., THF or chloroform) and then make serial dilutions in methanol. Prepare similar dilutions for the positive control.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample dilutions or positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the absorbance at 734 nm decreases.

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound standard/extract

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of the this compound sample and the positive control.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the sample dilutions or positive control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Tissue homogenate or lipid-rich sample

-

Malondialdehyde (MDA) standard (from 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer

Procedure:

-

Sample preparation: Homogenize the tissue sample in a suitable buffer. To prevent further oxidation during the assay, add BHT to the homogenization buffer.

-

Reaction:

-

To 0.5 mL of the sample homogenate, add 2.5 mL of 20% TCA and centrifuge to precipitate proteins.

-

To 2 mL of the supernatant, add 1 mL of 0.67% TBA.

-

-

Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.

-

Cooling and Measurement: Cool the tubes on ice and measure the absorbance of the supernatant at 532 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of MDA.

-

Calculation: Determine the concentration of MDA in the samples from the standard curve and express the results as nmol of MDA per mg of protein.

Conclusion

This compound's antioxidant activity is a complex interplay of direct free radical scavenging, highly efficient singlet oxygen quenching, and the induction of the body's own antioxidant defense systems through the Nrf2 signaling pathway. This comprehensive mechanism underscores its potential as a valuable agent in the prevention and mitigation of oxidative stress-related pathologies. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the synergistic effects of this compound with other dietary antioxidants and its precise molecular targets in various disease models.

References

- 1. This compound as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. researchgate.net [researchgate.net]

Unraveling the Anti-inflammatory Potential of Lycopene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. The quest for novel anti-inflammatory agents has led to a growing interest in nutraceuticals, with lycopene emerging as a promising candidate. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, a potent carotenoid antioxidant. It delves into the molecular mechanisms of action, details established experimental protocols for its investigation, and presents quantitative data from seminal in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of innovative anti-inflammatory therapeutics.

Introduction

This compound, a lipophilic carotenoid responsible for the red hue of tomatoes, watermelon, and other fruits, has garnered significant attention for its potential health benefits, particularly its potent antioxidant and anti-inflammatory activities.[1] Chronic inflammation is a key etiological factor in the pathogenesis of numerous disorders, including cardiovascular diseases, neurodegenerative diseases, cancer, and metabolic syndrome.[2] this compound's ability to modulate inflammatory pathways presents a compelling case for its development as a therapeutic or chemopreventive agent. This guide synthesizes the current scientific understanding of this compound's anti-inflammatory actions, providing a robust foundation for further research and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the expression and activity of pro-inflammatory mediators.[2] Its potent antioxidant properties are intrinsically linked to its anti-inflammatory capacity, as reactive oxygen species (ROS) are key signaling molecules in inflammatory cascades.[3]

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several critical signaling pathways that orchestrate the inflammatory response:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[4][6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[7][8] Studies have shown that this compound can inhibit IκB kinase (IKK) activity, a critical upstream event in NF-κB activation.[4][9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[10] this compound has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 MAPK, thereby downregulating downstream inflammatory responses.[11][12]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13][14] this compound can activate the Nrf2 pathway, leading to increased HO-1 expression.[13][15] HO-1 has potent anti-inflammatory properties, in part by inhibiting the NF-κB pathway.[13]

-

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway: PPAR-γ is a nuclear receptor with significant anti-inflammatory functions.[16] this compound has been shown to activate PPAR-γ, which can in turn inhibit the expression of pro-inflammatory genes.[16][17]

Inhibition of Pro-inflammatory Mediators

Through the modulation of these signaling pathways, this compound effectively reduces the production and activity of a wide range of pro-inflammatory molecules:

-

Cytokines: this compound significantly downregulates the expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][5][18]

-

Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[5][19]

-

Other Inflammatory Markers: this compound has also been shown to reduce the levels of other inflammatory markers such as myeloperoxidase (MPO), a marker of neutrophil infiltration.[2][20]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| Prostate Cancer Cells (PC3, MDA-MB-231) | - | ≥1.25 μM | NF-κB Transcriptional Activity | 20-50% reduction | [4] |

| Prostate & Breast Cancer Cells | - | ≥1.25 μM | IκB Phosphorylation | 30-40% reduction | [6] |

| Prostate & Breast Cancer Cells | TNF-α | ≥1.25 μM | NF-κB p65 Nuclear Translocation | ≥25% suppression | [6] |

| MDA-MB-231 Cells | - | 5 μM | IKKβ Activity | ~25% inhibition | [9] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.25 - 4.0 μM | IL-1β, TNF-α Production | Dose-dependent increase | [9] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.25 - 4.0 μM | IL-2, IL-10, IFN-γ Secretion | Dose-dependent decrease | [9] |

| Macrophage Cells (J774A.1) | Cigarette Smoke Extract | 1 μM and 2 μM | ROS Production | Reduction at 24h | [21] |

| Pancreatic Cancer Cells (PANC-1) | - | 10-20 µM | NF-κB DNA-binding activity | Significant reduction | [22] |

| Prostate Cancer Cells (LNCaP, PC3, DU145) | - | 1-5 µmol/L | Cell Viability | Significant dose- and time-dependent decrease | [18] |

| Mouse Macrophage Cells (RAW 264.7) | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) Production | 40% inhibition compared to control | [19] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Induction | This compound Dosage | Measured Parameter | Result | Reference |

| Wistar Rats | TNBS-induced colitis | 300 µ g/rat/day | Myeloperoxidase (MPO) activity | Significantly lower than control | [2][5][20] |

| Wistar Rats | TNBS-induced colitis | 300 µ g/rat/day | Colonic thickness, weight, area of inflammation | Beneficial effect on macroscopic parameters | [2][5] |

| Male Albino Rats | High-fat diet-induced obesity | 10 mg/kg/day | Serum cytokines (Resistin, TNF-α, IL-1β, IL-6) | Significant depletion | [23] |

| Male Albino Rats | High-fat diet-induced obesity | 10 mg/kg/day | NF-κB receptor expression | Remarkable decrease | [23] |

| Mice | Lipopolysaccharide (LPS) | 0.9 mg/kg | Neutrophil infiltration in spleen | Significant reduction | [16] |

| Mice | Cigarette Smoke Exposure | 50 mg/kg/day | Total leukocytes in bronchoalveolar lavage fluid | Suppressed CS-induced increase | [21] |

| Mice | Cigarette Smoke Exposure | 25 and 50 mg/kg/day | TNF-α, IFN-γ, IL-10 levels | Suppressed CS-induced increase | [21] |

| Hypercholesterolemic Rats | High-cholesterol diet | Not specified | TNF-α, IL-6, NF-κB levels | Significant decline | [13] |

| Rats | Acetic acid-induced colitis | 10 mg/kg/day | NF-κB, caspase-3, TGF-β1 gene expression | Significant down-regulation | [24] |

| Rats with Colitis | Iron supplementation | Not specified | Severity of colitis (necrosis, ulceration, hemorrhage) | Attenuated pathology | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[26][27]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[3]

-

This compound Treatment: Prepare stock solutions of this compound in an appropriate solvent (e.g., tetrahydrofuran, THF). On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM). A vehicle control (medium with the solvent) should be included. Incubate for a predetermined time (e.g., 1-2 hours).[3][27]

-

Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[3]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[28]

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent assay.[29]

-

Cytokine ELISA: Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][30]

-

Western Blot Analysis for NF-κB Pathway: Lyse the cells and extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated forms of IκBα and p65 to assess the activation of the NF-κB pathway.[11][31]

-

In Vivo Anti-inflammatory Assay in a Rat Model of Colitis

Objective: To evaluate the therapeutic potential of this compound in a chemically induced model of colitis in rats.

Animal Model: Male Wistar rats.

Protocol:

-

Animal Acclimatization: House the rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.[5]

-

Induction of Colitis:

-

Anesthetize the rats lightly.

-

Induce colitis by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695) or by intrarectal administration of acetic acid.[2][5][14]

-

-

This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil, sunflower oil).

-

Administer this compound orally via gavage at a specific dose (e.g., 300 µ g/rat/day or 10 mg/kg/day) for a defined period, which can be either as a pretreatment before colitis induction or as a treatment after induction.[5][21][23]

-

-

Assessment of Colitis Severity:

-

After the treatment period, euthanize the rats and collect the colon tissue.

-

Macroscopic Evaluation: Assess the colon for visible signs of inflammation, including ulceration, thickening of the colon wall, and adhesion to surrounding tissues.[5]

-

Histological Analysis: Fix a portion of the colon tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the microscopic changes, such as mucosal damage and inflammatory cell infiltration.[14]

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue and measure the MPO activity, a biochemical marker of neutrophil infiltration, using a colorimetric assay.[32][33]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound supplementation attenuates the inflammatory status of colitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.port.ac.uk [pure.port.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits NF-kB-Mediated IL-8 Expression and Changes Redox and PPARγ Signalling in Cigarette Smoke–Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effect of this compound on cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound Modulates Oxidative Stress and Inflammation in Hypercholesterolemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. novamedline.com [novamedline.com]

- 16. wjarr.com [wjarr.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound exerts anti-inflammatory effect to inhibit prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits LPS-induced proinflammatory mediator inducible nitric oxide synthase in mouse macrophage cells. | Semantic Scholar [semanticscholar.org]

- 20. cris.tau.ac.il [cris.tau.ac.il]

- 21. The antioxidant and anti-inflammatory properties of this compound in mice lungs exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In Vivo Assessment of this compound Effect on Obesity-Induced Inflammation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. researchgate.net [researchgate.net]

- 25. 5-ASA and this compound decrease the oxidative stress and inflammation induced by iron in rats with colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 30. bowdish.ca [bowdish.ca]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lycopene in the Prevention of Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a naturally occurring carotenoid found in high concentrations in tomatoes and other red-colored fruits and vegetables, has garnered significant scientific interest for its potential role in the prevention of cardiovascular disease (CVD).[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and clinical evidence supporting the cardioprotective effects of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential. The guide summarizes quantitative data from key studies in structured tables, details relevant experimental protocols, and visualizes complex biological processes through signaling pathway diagrams.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide.[4] Lifestyle and dietary interventions are increasingly recognized as crucial for CVD prevention and management.[5] Among various dietary components, this compound has emerged as a promising agent due to its potent antioxidant and anti-inflammatory properties.[1][4][6] Epidemiological studies have consistently shown an inverse correlation between the consumption of this compound-rich foods and the risk of cardiovascular events.[6][7] This guide delves into the scientific evidence that elucidates the multifaceted role of this compound in promoting cardiovascular health.

Mechanisms of Action

This compound exerts its cardioprotective effects through several interconnected mechanisms, primarily centered around its ability to counteract oxidative stress and inflammation, which are key drivers in the pathogenesis of CVD.[4]

Antioxidant Effects

This compound is a highly efficient quencher of singlet oxygen and other reactive oxygen species (ROS).[1][8] Its unique acyclic structure with 11 conjugated double bonds allows it to effectively neutralize free radicals, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[9] By reducing oxidative stress, this compound helps to mitigate endothelial dysfunction, a critical early event in atherosclerosis.[6][8]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of atherosclerosis. This compound has been shown to modulate inflammatory responses through various pathways. It can inhibit the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[2][6][10][11] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][8]

Effects on Cholesterol Metabolism and Atherosclerosis

This compound has demonstrated beneficial effects on lipid profiles. It can inhibit the synthesis of cholesterol by reducing the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[12][13][14] Furthermore, this compound has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, and increase levels of high-density lipoprotein (HDL) cholesterol, or "good" cholesterol.[1][6][12][13] A key step in atherogenesis is the oxidation of LDL cholesterol. This compound, by virtue of its antioxidant properties, can protect LDL particles from oxidation, thereby reducing their atherogenic potential.[6][8]

Improvement of Endothelial Function and Blood Pressure Regulation

A healthy endothelium is crucial for maintaining vascular tone and blood flow. This compound has been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key vasodilator.[1][2][5] It achieves this by inhibiting the angiotensin-converting enzyme (ACE), which leads to reduced production of the vasoconstrictor angiotensin II and subsequently less oxidative stress.[5][6][7][8] This improvement in endothelial function contributes to the observed reductions in blood pressure associated with this compound consumption.[1][7]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological activities are mediated through its interaction with several key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound can activate the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[1][10][11][15] This upregulation of the endogenous antioxidant defense system is a crucial mechanism by which this compound confers protection against oxidative stress.

NF-κB Signaling Pathway

As mentioned earlier, this compound can inhibit the activation of the NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11] By stabilizing the IκBα/NF-κB complex, this compound prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data from Key Clinical and Preclinical Studies

The following tables summarize the quantitative findings from significant studies investigating the effects of this compound on cardiovascular health.

Table 1: Human Clinical Trials on this compound Supplementation and Cardiovascular Risk Factors

| Study (Year) | Participants (n) | Intervention | Duration | Key Findings |

| Kim et al. (2011)[2] | 299 Korean men | 15 mg/day this compound | 8 weeks | Significant reduction in systolic blood pressure. |

| Gajendragadkar et al. (2014)[16] | 36 statin-treated CVD patients | 7 mg/day this compound | 2 months | 53% improvement in endothelium-dependent vasodilation compared to placebo. |

| Kim et al. (2011)[2] | - | 15 mg/day this compound | 8 weeks | Decrease in high-sensitivity C-reactive protein (hs-CRP). |

| Petyaev et al. (2016)[9] | 74 CVD patients | 7 mg/day lycosome-formulated this compound | 30 days | Five-fold decrease in oxidized LDL; threefold reduction in inflammatory oxidative damage marker. |

| Unnamed Clinical Trial[3] | - | 15-30 mg/day this compound | - | Decrease in systolic blood pressure. |

| Unnamed Clinical Trial[6] | Male participants | 6 mg or 15 mg/day this compound | 8 weeks | Significant improvement in endothelial function and reduction in inflammatory markers in the 15 mg group. |

| Unnamed Clinical Trial[3] | Japanese patients | Regular this compound consumption | 12 weeks | Significant decrease in LDL levels. |

Table 2: Preclinical (Animal) Studies on this compound and Cardiovascular Disease Models

| Study (Year) | Animal Model | Intervention | Duration | Key Findings |

| Lorenz et al. (2012)[17][18][19] | New Zealand White rabbits on a high-cholesterol diet | 5 mg/kg body weight/day this compound | 4 weeks | Significant reduction of 50% in total and LDL cholesterol serum levels; significantly decreased cholesteryl ester in the aorta. |

| Unnamed Study[3] | Male Kunming mice with atrazine-induced cardiac inflammation | 5 mg/kg body weight/day this compound | - | Cardioprotective action by lowering pro-inflammatory TNF-α, IL-6, COX2, and IL-1β. |

| Unnamed Study[3] | BALB/c mice with myocardial infarction | 10 mg/kg body weight/day this compound | - | Significantly reduced pro-inflammatory cytokines (IL-1β and TNF-α) and caspases in the myocardium; suppressed NF-kB expression. |

| Unnamed Study[20][21] | ApoE knockout mice on a high-fat diet | Human equivalent dose of 60 mg/day this compound | 11 weeks | Significant reduction in triglycerides and cholesterol blood levels; reduced atherosclerotic plaque extent and intima-media thickness. |

| Mane and Pawar (2023)[22] | Wistar rats | This compound-rich tomato puree | 28 days | Decrease in total cholesterol (159.99 to 126.40 mg/dl), serum triglycerides (114.81 to 107.34 mg/dl), and LDL cholesterol (40.19 to 32.90 mg/dl); increase in HDL cholesterol (19.99 to 23.87 mg/dl). |

Detailed Methodologies of Key Experiments

To facilitate the replication and further investigation of the effects of this compound, this section provides detailed protocols for key experimental setups cited in the literature.

Randomized Controlled Trial for Endothelial Function Assessment

-

Objective: To assess the effect of this compound supplementation on endothelial function in patients with cardiovascular disease.

-

Study Design: A double-blind, placebo-controlled, randomized trial.

-

Participants: Statin-treated patients with a confirmed diagnosis of cardiovascular disease and a control group of healthy volunteers.

-

Intervention: Participants are randomized to receive either 7 mg of this compound or a matching placebo daily for a period of two months.[6]

-

Primary Outcome Measurement (Endothelial Function): Forearm blood flow (FBF) is measured using venous occlusion plethysmography in response to intra-arterial infusions of acetylcholine (B1216132) (endothelium-dependent vasodilator) and sodium nitroprusside (endothelium-independent vasodilator).

-

Secondary Outcome Measurements: Blood pressure, lipid profile (total cholesterol, LDL, HDL, triglycerides), and inflammatory markers (e.g., hs-CRP) are measured at baseline and at the end of the intervention period.

-

Data Analysis: The change in FBF from baseline in response to vasodilators is compared between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA), adjusting for baseline values.

Animal Model of Atherosclerosis

-

Objective: To investigate the effect of this compound on the development of atherosclerosis in a rabbit model.

-

Dietary Intervention: The animals are divided into four groups: 1) standard diet, 2) high-cholesterol diet (0.5% cholesterol), 3) high-cholesterol diet with placebo beadlets, and 4) high-cholesterol diet with this compound beadlets (5 mg/kg body weight/day).[17] The intervention period is four weeks.

-

Outcome Measurements:

-

Blood Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured at the beginning and end of the study. Plasma this compound levels are also determined.

-

Aortic Tissue Analysis: After the intervention period, the aortas are excised. The extent of aortic surface lipid deposition is quantified, and the amount of cholesteryl ester in the aortic tissue is measured. The intima-media thickness can also be assessed.

-

-

Data Analysis: The differences in the measured parameters between the four groups are analyzed using statistical methods such as ANOVA followed by post-hoc tests.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a valuable nutraceutical in the prevention of cardiovascular disease. Its potent antioxidant and anti-inflammatory properties, coupled with its beneficial effects on lipid metabolism and endothelial function, make it a compelling candidate for further research and development.

Future research should focus on:

-

Conducting large-scale, long-term clinical trials to definitively establish the efficacy of this compound supplementation in reducing cardiovascular events.

-

Investigating the optimal dosage and formulation of this compound for maximum bioavailability and cardioprotective effects.

-

Elucidating the synergistic effects of this compound with other dietary components and conventional cardiovascular medications.

-

Exploring the potential of this compound in personalized nutrition strategies for individuals at high risk of CVD.

By continuing to unravel the complex mechanisms of action of this compound, the scientific and medical communities can better harness its potential to combat the global burden of cardiovascular disease.

References

- 1. This compound: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases | MDPI [mdpi.com]

- 2. Frontiers | this compound and Vascular Health [frontiersin.org]

- 3. jchr.org [jchr.org]

- 4. lycored.com [lycored.com]

- 5. ffhdj.com [ffhdj.com]

- 6. How this compound Protects the Heart - Life Extension [lifeextension.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound in the Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound supplementation on cardiovascular parameters and markers of inflammation and oxidation in patients with coronary vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Stork: Effect of this compound and tomato products on cholesterol metabolism [storkapp.me]

- 14. [PDF] Effect of this compound and Tomato Products on Cholesterol Metabolism | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Effects of Oral this compound Supplementation on Vascular Function in Patients with Cardiovascular Disease and Healthy Volunteers: A Randomised Controlled Trial | PLOS One [journals.plos.org]

- 17. Effects of this compound on the Initial State of Atherosclerosis in New Zealand White (NZW) Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on the Initial State of Atherosclerosis in New Zealand White (NZW) Rabbits | PLOS One [journals.plos.org]

- 19. Effect of this compound and Tomato Products on Cholesterol Metabolism - ProQuest [proquest.com]

- 20. Atherosclerosis Plaque Reduction by this compound Is Mediated by Increased Energy Expenditure through AMPK and PPARα in ApoE KO Mice Fed with a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Atherosclerosis Plaque Reduction by this compound Is Mediated by Increased Energy Expenditure through AMPK and PPARα in ApoE KO Mice Fed with a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journaljpri.com [journaljpri.com]

Lycopene's Potential in Neurodegenerative Disease Research: A Technical Guide

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological hallmark of these conditions is progressive neuronal loss, often underpinned by oxidative stress, neuroinflammation, and apoptosis.[1] Lycopene, a naturally occurring carotenoid found in red fruits and vegetables, has garnered considerable attention for its potent antioxidant and anti-inflammatory properties.[2][3] Its lipophilic nature allows it to traverse the blood-brain barrier, enabling it to exert neuroprotective effects directly within the central nervous system.[2] This technical guide provides an in-depth overview of the current research on this compound's potential as a therapeutic agent in neurodegenerative diseases, focusing on its mechanisms of action, experimental evidence, and relevant methodologies for researchers, scientists, and drug development professionals.

Core Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract oxidative stress, mitigate neuroinflammation, and inhibit neuronal apoptosis.

Antioxidant Effects

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases.[1] this compound is a powerful antioxidant that can neutralize free radicals.[4]

-

Scavenging of Reactive Oxygen Species (ROS): this compound effectively quenches singlet oxygen and other ROS, thereby protecting cellular components from oxidative damage.

-

Modulation of Antioxidant Enzymes: this compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and increase the levels of reduced glutathione (GSH).[1][3]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory cytokines, is a critical component in the progression of neurodegenerative diseases.[5] this compound exhibits significant anti-inflammatory properties through the modulation of key signaling pathways.

-

Inhibition of NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][6]

-

Activation of Nrf2 Signaling: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.[6]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative disorders. This compound can interfere with apoptotic cascades.

-

Modulation of Bcl-2 Family Proteins: this compound can regulate the expression of the Bcl-2 family of proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing the levels of pro-apoptotic proteins like Bax.[7]

-

Inhibition of Caspase Activation: this compound has been demonstrated to reduce the activity of caspases, such as caspase-3, which are key executioners of apoptosis.[5][8]

This compound in Specific Neurodegenerative Diseases

Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. Oxidative stress and neuroinflammation play crucial roles in its pathogenesis.[2][9]

| Parameter | Animal Model | Treatment Group | Control Group (AD Model) | Result | Reference |

| Oxidative Stress Markers | |||||

| Malondialdehyde (MDA) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly reduced (p < 0.001) | [2][9] |

| Superoxide Dismutase (SOD) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly increased (p < 0.001) | [2] |

| Glutathione Peroxidase (GPx) | AlCl₃·6H₂O-induced AD rats | This compound (5 mg/kg) | AlCl₃·6H₂O | Significantly increased (p < 0.001) | [2] |

| Inflammatory Markers | |||||

| TNF-α | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [10][11] |

| IL-1β | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [10] |

| NF-κB | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Dose-dependent significant reduction | [5][10] |

| Behavioral Outcomes | |||||

| Escape Latency (Morris Water Maze) | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Significantly decreased from day 2 onwards | [10] |

| Time in Target Quadrant (MWM) | Aβ1-42-injected rats | This compound (1, 2, and 4 mg/kg) | Aβ1-42 | Significantly increased | [10] |

Alzheimer's Disease Animal Model (Aβ1-42 Injection) [5]

-

Animal Preparation: Adult male Wistar rats are anesthetized.

-

Stereotaxic Surgery: Rats are placed in a stereotaxic apparatus. Aβ1-42 peptide is injected bilaterally into the cerebral ventricles.

-

Post-operative Care: Animals are monitored for recovery.

-

This compound Administration: this compound is administered orally (e.g., 1, 2, and 4 mg/kg) for a specified period (e.g., 14 days) following the Aβ1-42 injection.[10]

Morris Water Maze (MWM) Test [12][13][14]

-

Apparatus: A circular pool is filled with water made opaque. A hidden platform is submerged in one quadrant.

-

Acquisition Phase: Rats undergo multiple trials per day for several consecutive days to learn the platform's location using spatial cues. The time to find the platform (escape latency) is recorded.[10]

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[10]

Parkinson's Disease